3-Methylpiperazin-2-one hydrochloride
Overview
Description
3-Methylpiperazin-2-one hydrochloride is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the third position of the piperazine ring, and it exists as a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available piperazine derivatives.
Reaction Steps: One common synthetic route involves the reaction of 3-methylpiperazine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the corresponding hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced amines.
Substitution Products: Substituted piperazine derivatives.
Scientific Research Applications
3-Methylpiperazin-2-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methylpiperazin-2-one hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The compound may interact with enzymes or receptors, leading to biological effects.
Molecular Targets and Pathways Involved:
Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
3-Methylpiperazin-2-one hydrochloride is similar to other piperazine derivatives, but its unique structural features, such as the presence of the methyl group, distinguish it from others. Some similar compounds include:
Piperazine: The parent compound without any substituents.
4-Methylpiperazin-2-one hydrochloride: A structural isomer with the methyl group at a different position.
3-Isopropylpiperazin-2-one hydrochloride: A compound with an isopropyl group instead of a methyl group.
These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
3-methylpiperazin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-5(8)7-3-2-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGTXJBWSKFDST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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